molecular formula C10H18Cl2N2O2 B6276678 1-{5-[(morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride CAS No. 2763780-64-7

1-{5-[(morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride

Cat. No.: B6276678
CAS No.: 2763780-64-7
M. Wt: 269.2
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Description

1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride is a synthetic organic compound that features a furan ring substituted with a morpholine moiety and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride can be synthesized through a multi-step process:

    Formation of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the morpholine moiety: The morpholine group can be introduced through a nucleophilic substitution reaction where morpholine reacts with a suitable leaving group on the furan ring.

    Formation of the dihydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as acyl chlorides or isocyanates can be used for substitution reactions involving the amine group.

Major Products:

    Oxidation: Products include furanones and other oxygenated derivatives.

    Reduction: Products include tetrahydrofuran derivatives.

    Substitution: Products include amides, ureas, and other substituted derivatives.

Scientific Research Applications

1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Materials Science: It is utilized in the development of novel polymers and materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The morpholine moiety can enhance binding affinity to certain biological targets, while the furan ring can participate in π-π interactions. The amine group can form hydrogen bonds, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    1-{5-[(Piperidin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride: Similar structure but with a piperidine ring instead of morpholine.

    1-{5-[(Morpholin-4-yl)methyl]thiophene-2-yl}methanamine dihydrochloride: Similar structure but with a thiophene ring instead of furan.

Uniqueness: 1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride is unique due to the combination of the furan ring and morpholine moiety, which imparts specific electronic and steric properties that can enhance its binding affinity and selectivity in biological systems.

Properties

CAS No.

2763780-64-7

Molecular Formula

C10H18Cl2N2O2

Molecular Weight

269.2

Purity

95

Origin of Product

United States

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